

Comparative Docking Analysis of 2-Methoxyquinoline Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: **2-Methoxyquinoline**

Cat. No.: **B1583196**

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A guide for researchers and drug development professionals on the binding affinities and interaction patterns of **2-methoxyquinoline** derivatives with various therapeutic targets. This document provides a comparative overview of in silico docking studies, supported by quantitative data and detailed methodologies, to facilitate the rational design of novel inhibitors.

This guide synthesizes findings from multiple studies to offer a comparative perspective on the potential of **2-methoxyquinoline** and related quinoline scaffolds in drug discovery. While direct comparative studies of a single set of **2-methoxyquinoline** derivatives against a wide array of proteins are limited, this guide collates available data to provide valuable insights. The following sections present a summary of docking scores, detail the experimental protocols used in these computational studies, and visualize a typical workflow and a relevant biological pathway.

Data Presentation: Docking Performance of Quinoline Derivatives

The inhibitory potential of various quinoline derivatives has been evaluated against a multitude of protein targets implicated in diseases ranging from cancer to bacterial infections. Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds. The following tables summarize the docking scores of selected quinoline derivatives against their respective protein targets. Lower docking scores typically indicate a higher binding affinity.

Table 1: Comparative Docking Scores of Quinoline Derivatives Against Anticancer Targets

Derivative Class	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference
Pyrano[3,2-c]quinoline analogue (2a)	Topoisomerase II	Not Specified	-7.46	[1]
Pyrano[3,2-c]quinoline analogue (2b)	Topoisomerase II	Not Specified	-7.64	[1]
Pyrano[3,2-c]quinoline analogue (2c)	Topoisomerase II	Not Specified	-8.27	[1]
2H-thiopyrano[2,3-b]quinoline	CB1a (Anticancer Peptide)	2IGR	-5.3 to -6.1	[2][3]
4-aminoquinoline derivative (4f)	Epidermal Growth Factor Receptor (EGFR)	Not Specified	-	[2]
Quinoline-Thiazole Hybrid	Not Specified	Not Specified	-	[4]

Table 2: Comparative Docking Scores of Quinoline Derivatives Against Antimicrobial and Antiviral Targets

Derivative Class	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference
Quinoline-stilbene derivative (19)	E. coli DNA gyraseB	Not Specified	-6.9	[5][6]
Quinoline-stilbene derivative (24)	E. coli DNA gyraseB	Not Specified	-7.1	[5][6]
Ciprofloxacin (Standard)	E. coli DNA gyraseB	Not Specified	-7.3	[5][6]
Pyrimidine-containing Quinoline (4)	HIV Reverse Transcriptase	4I2P	-10.67	[4][7][8]
Rilpivirine (Standard)	HIV Reverse Transcriptase	4I2P	-8.56	[4][8]
Elvitegravir (Standard)	HIV Reverse Transcriptase	4I2P	-8.57	[9]
Quinoline-Sulfonamide Hybrid (QS-3)	P. aeruginosa Gyrase Modulator (PmbA)	Not Specified	-8.0	[7]

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in the referenced studies for molecular docking of quinoline derivatives.

1. Ligand and Protein Preparation:

- Ligand Preparation: The 3D structures of the **2-methoxyquinoline** derivatives and other quinoline compounds were sketched using chemical drawing software and subsequently optimized using computational chemistry packages. Energy minimization was typically performed using appropriate force fields.

- Protein Preparation: The crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures were prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning appropriate charges. The protein structures were then minimized to relieve any steric clashes.

2. Molecular Docking Simulation:

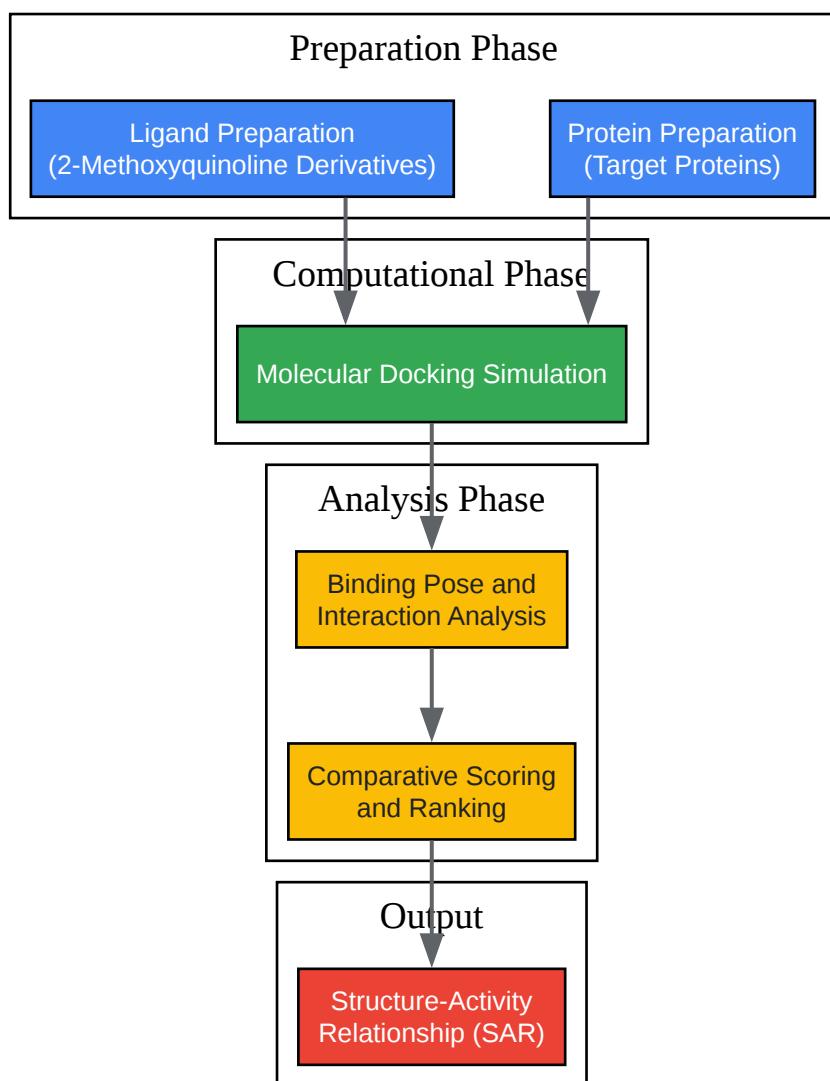
- Software: Docking simulations were commonly performed using software such as AutoDock Vina, Glide, or MOE (Molecular Operating Environment).[8][10]
- Grid Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket. The dimensions and coordinates of the grid box were chosen to be large enough to allow for flexible ligand docking.
- Docking Algorithm: The docking algorithms employed in these studies are designed to explore the conformational space of the ligand within the defined active site and to predict the best binding pose based on a scoring function. The specific algorithm and its parameters were set according to the software used.
- Pose Selection and Scoring: The docking simulations typically generated multiple binding poses for each ligand. These poses were then ranked based on their docking scores, which are an estimation of the binding free energy. The pose with the lowest docking score was generally considered the most favorable.

3. Analysis of Docked Complexes:

- The predicted binding modes of the quinoline derivatives within the active sites of the target proteins were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides insights into the structure-activity relationships of the compounds.

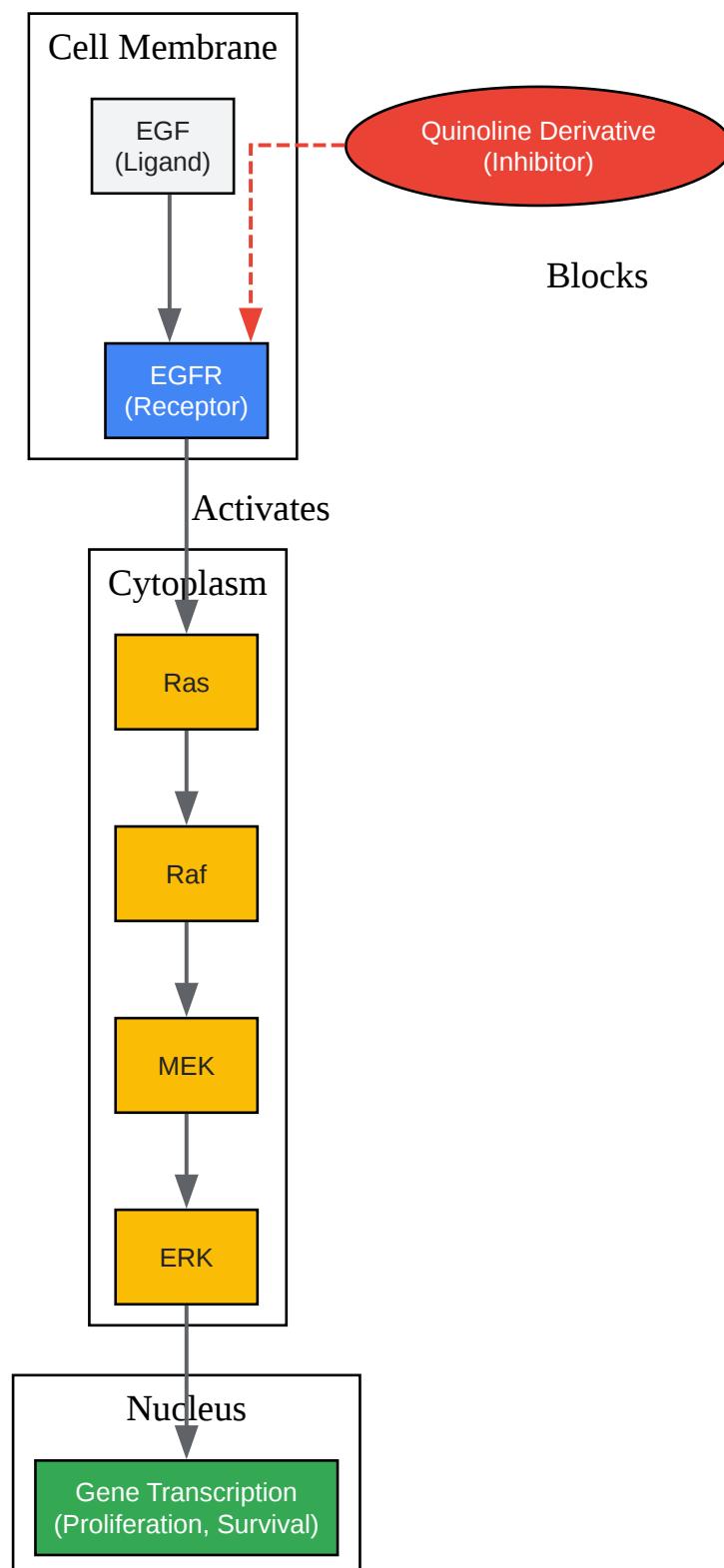
Mandatory Visualization

The following diagrams illustrate a generalized workflow for comparative molecular docking studies and a key signaling pathway targeted by some quinoline-based inhibitors.



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Caption: A generalized workflow for comparative molecular docking studies.



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Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

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